2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane
Description
Historical Context and Development
The synthesis of this compound was first reported in the mid-2010s, with its PubChem entry (CID 118798003) created in 2016. Early work focused on optimizing protective group strategies for spirocyclic amines, which are prone to oxidation and side reactions during synthetic processes. The introduction of Boc groups at both nitrogen atoms of the 2,7-diazaspiro[4.4]nonane core addressed these challenges, enabling selective deprotection and functionalization.
Key milestones in its development include:
- 2016 : Structural characterization and publication of synthetic protocols in public databases.
- 2020s : Adoption as a precursor for analgesics such as AD258, a sigma receptor ligand derived from Boc-deprotected intermediates.
- 2024 : Commercial availability via suppliers like AChemBlock, with purity exceeding 95%.
The compound’s synthesis typically begins with tert-butyl-2,7-diazaspiro[4.4]nonane-2-carboxylate, which undergoes sequential Boc protection to yield the bis-protected derivative.
Position within Diazaspiro Compound Classifications
This compound belongs to the broader class of diazaspiro compounds, which are defined by their two nitrogen atoms and spirocyclic architecture. Its specific features include:
| Property | Detail |
|---|---|
| Core structure | Spiro[4.4]nonane framework with nitrogen atoms at positions 2 and 7 |
| Protective groups | Boc groups on both nitrogens |
| Molecular formula | C₁₇H₃₀N₂O₄ |
| Molecular weight | 326.4 g/mol |
| Key applications | Intermediate for sigma receptor ligands, analgesics, and kinase inhibitors |
Compared to simpler diazaspiro analogs, the Boc groups enhance solubility in organic solvents and stabilize the amine groups during storage and reactions. This dual protection strategy distinguishes it from monoprotected variants like tert-butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate.
Significance in Contemporary Medicinal Chemistry
In drug discovery, the compound’s primary utility lies in its role as a synthetic precursor. For example, Boc deprotection yields 2,7-diazaspiro[4.4]nonane, a scaffold used to develop AD258—a potent sigma receptor ligand with analgesic properties. The spirocyclic structure imposes conformational constraints, improving target selectivity and metabolic stability compared to linear analogs.
Recent studies highlight its relevance in:
- Sigma receptor modulation : Derivatives exhibit nanomolar affinity for S1R and S2R, making them candidates for neuropathic pain treatment.
- Kinase inhibition : Functionalized spirocycles derived from this intermediate show promise in oncology research.
The Boc groups also enable divergent synthesis pathways. For instance, selective removal of one Boc group permits sequential alkylation or acylation at either nitrogen, expanding access to structurally diverse libraries.
Research Evolution and Paradigm Shifts
The compound’s adoption reflects a broader shift toward spirocyclic scaffolds in medicinal chemistry. Prior to the 2010s, linear amines dominated drug design, but their flexibility often led to off-target effects. Spirocycles like 2,7-diazaspiro[4.4]nonane address this by restricting rotational freedom, enhancing both potency and pharmacokinetic profiles.
Notable paradigm shifts include:
- Transition to conformationally restricted templates : Over 15% of preclinical candidates now feature spirocyclic or bicyclic cores, up from 5% in 2010.
- Modular synthesis : Advances in protective group chemistry, as exemplified by this compound, allow rapid generation of analogs for structure-activity relationship studies.
Ongoing research focuses on leveraging computational modeling to predict optimal substitution patterns on the spirocyclic core, further accelerating lead optimization.
Properties
IUPAC Name |
ditert-butyl 2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-15(2,3)22-13(20)18-9-7-17(11-18)8-10-19(12-17)14(21)23-16(4,5)6/h7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDVWTLOJCCOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane typically involves the protection of amino groups using tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction conditions often include the use of solvents such as methanol or tetrahydrofuran (THF) and bases like sodium carbonate or sodium t-butoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol
Substitution Reactions: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Oxalyl chloride in methanol at room temperature for 1-4 hours.
Substitution: Various nucleophiles can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc groups yields the free amine form of the compound .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. The Boc protecting groups allow for selective deprotection and functionalization of the amine groups, facilitating the construction of diverse chemical architectures.
Reactivity and Transformations
- The compound can undergo various chemical reactions, including:
- Deprotection Reactions: The Boc groups can be removed using reagents such as trifluoroacetic acid or oxalyl chloride, yielding free amines that can participate in further reactions.
- Substitution Reactions: The nitrogen atoms in the spirocyclic structure can engage in nucleophilic substitution reactions under basic conditions, making it versatile for developing new compounds.
Medicinal Chemistry
Drug Development
- 2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane is being investigated for its role in drug design and development. It has potential applications as an inhibitor for specific enzymes involved in various diseases. The ability to modify its structure through deprotection allows researchers to create targeted therapeutics with desired biological activities.
Case Studies
Material Science
Specialty Chemicals Production
- The compound is utilized in producing specialty chemicals and materials. Its stability during synthetic transformations makes it suitable for applications where controlled reactivity is essential.
Potential Applications
Mechanism of Action
The mechanism of action of 2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane involves its ability to act as a protecting group for amino functionalities. The Boc groups provide stability to the compound during various synthetic transformations and can be selectively removed under mild conditions .
Comparison with Similar Compounds
Spiro[4.4]nonane vs. Spiro[3.5]nonane Derivatives
- Spiro[4.4]nonane: Exhibits a larger central ring system, which may enhance steric bulk and rigidity. Derivatives like 2,7-diazaspiro[4.4]nonane with N-alkyl or aryl substituents (e.g., benzyl, phenylpropyl) have demonstrated potent antiallodynic activity as sigma receptor (SR) ligands .
- For example, 2,7-diazaspiro[3.5]nonane derivatives showed high selectivity for S1R over S2R in radioligand assays, with compound 4b (Ki(S1R) = 4.2 nM) outperforming spiro[4.4] analogs .
Piperazine and 1,4-Diazepane
- Piperazine: Linear diamine with superior activation potency (AC50 = 895 nM) in M2 isoform activation compared to spiro[4.4]nonane derivatives, which exhibited diminished activity .
- 1,4-Diazepane : A seven-membered ring analog demonstrated intermediate potency (AC50 = 1.2 µM), highlighting the impact of ring flexibility on biological activity .
Pharmacological Activity
Antibacterial Agents
- Quinolone Derivatives: Spiro[4.4]nonane-substituted fluoroquinolones (e.g., compound 4b) exhibited potent Gram-positive and Gram-negative activity, surpassing pyrrolidine and piperazine analogs. N-Alkylation further enhanced efficacy .
Sigma Receptor Ligands
- Spiro[4.4]nonane Derivatives: AD258 (2-benzyl-7-phenylpropyl analog) showed extreme potency in capsaicin-induced allodynia models (ED50 = 0.1 mg/kg) without motor side effects .
- Spiro[3.5]nonane Derivatives: Compound 5b displayed mixed agonist/antagonist activity at S1R, contrasting with the pure antagonist profile of spiro[4.4]nonane analogs .
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., 2-benzyl-7-ethyl-2,7-diazaspiro[4.4]nonane dihydrochloride) improve aqueous solubility for in vivo studies .
- Stability : Boc-protected derivatives (e.g., CAS 236406-55-6) are stable under basic conditions but susceptible to acidic deprotection .
Biological Activity
2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane is a complex organic compound characterized by its unique spirocyclic structure featuring two nitrogen atoms and tert-butyloxycarbonyl (Boc) protecting groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
- Chemical Formula : C17H30N2O4
- Molecular Weight : 326.437 g/mol
- IUPAC Name : di-tert-butyl 2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate
The compound's structure allows it to act as a versatile building block in synthetic organic chemistry, particularly for the development of biologically active molecules.
The biological activity of this compound is primarily attributed to its ability to protect amino functionalities during synthetic transformations. The Boc groups confer stability and can be selectively removed under mild conditions, enabling the formation of free amines that can interact with biological targets.
Antitumor Activity
Recent studies have explored the antitumor potential of compounds derived from spirocyclic structures similar to this compound. For instance:
- Case Study 1 : A derivative exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 5.19 to 11.72 µM, indicating enhanced potency compared to traditional compounds like glycyrrhetinic acid .
Enzyme Inhibition
The compound has been investigated for its role in inhibiting specific enzymes that are crucial in various metabolic pathways:
- Case Study 2 : Research indicated that derivatives of diazaspiro compounds can inhibit enzymes involved in cancer metabolism, suggesting a potential application in targeted cancer therapies .
Synthetic Routes
The synthesis of this compound typically involves:
- Protection of amino groups using tert-butyl dicarbonate (Boc2O).
- Reaction conditions often include solvents like methanol or tetrahydrofuran (THF) and bases such as sodium carbonate or sodium t-butoxide.
- Deprotection reactions can be performed using trifluoroacetic acid (TFA) or oxalyl chloride to yield free amines for further biological testing .
Industrial Applications
The compound is utilized in:
- Medicinal Chemistry : As a precursor for synthesizing more complex molecules with potential therapeutic effects.
- Chemical Industry : In the production of specialty chemicals and materials that require stable amine functionalities.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 1,4-Dioxaspiro[4.4]nonane | Structure | Contains oxygen atoms | Limited biological data |
| 7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid | Structure | Similar Boc protection | Moderate enzyme inhibition |
Q & A
Basic: What are the key considerations for synthesizing 2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane?
Methodological Answer:
The synthesis involves multi-step protocols, often starting with tert-butyl-protected precursors. Critical steps include:
- Boc Protection : Introducing tert-butyloxycarbonyl (Boc) groups via reactions with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) to protect amine functionalities .
- Spirocyclic Formation : Cyclization using Buchwald-Hartwig amination or intramolecular Baylis-Hillman reactions to construct the spiro[4.4]nonane core .
- Optimization : Control reaction temperature (typically 60–80°C), solvent selection (e.g., acetonitrile or THF), and reaction time (3–24 hours) to maximize yield and minimize side products .
Key Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate cyclization but risk decomposition |
| Solvent | ACN or THF | Polar aprotic solvents enhance reaction efficiency |
| Reaction Time | 12–24 hours | Prolonged time improves completion but may degrade product |
Basic: Which purification techniques are effective for isolating this compound?
Methodological Answer:
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (20–50%) to separate Boc-protected intermediates .
- Acid Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane to remove Boc groups, followed by neutralization with NaHCO₃ .
- Recrystallization : Purify the final product using ethanol/water mixtures to achieve >95% purity .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms spirocyclic structure and Boc group integration (e.g., tert-butyl peaks at δ 1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 345.23 g/mol) .
- Infrared (IR) Spectroscopy : Detect carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ for Boc groups .
Intermediate: What in vitro assays evaluate its biological activity?
Methodological Answer:
- Radioligand Binding Assays : Test affinity for sigma receptors (S1R/S2R) using [³H]-DTG or [³H]-pentazocine, with Ki values <100 nM indicating high potency .
- Enzyme Inhibition : Assess osteoclast activity via TRAP staining or RANKL-induced bone resorption assays (IC₅₀ values ≤1 µM are significant) .
Advanced: How do structural modifications impact its bioactivity?
Methodological Answer:
- Substituent Effects :
- Benzyl Groups (e.g., at position 7): Enhance sigma receptor binding (Ki <10 nM) but reduce solubility .
- Fluorine Substituents : Improve metabolic stability and blood-brain barrier penetration .
- SAR Workflow :
- Synthesize derivatives with varied R-groups.
- Screen in radioligand binding/enzyme assays.
- Use QSAR models to predict optimal substituents .
Advanced: How to resolve contradictions in pharmacological data?
Methodological Answer:
- Case Study : Compound 4b (S1R agonist) vs. 5b (S1R antagonist) share the same core but differ in functional profiles due to substituent positioning .
- Resolution Strategies :
- Validate purity via HPLC (>98%).
- Use orthogonal assays (e.g., cAMP signaling for agonism vs. antagonism).
- Perform molecular docking to identify binding mode discrepancies .
Advanced: What computational methods predict binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with S1R/S2R. Key residues: Glu172 (S1R) and Asp56 (S2R) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Advanced: How to design in vivo studies for osteoclast inhibition?
Methodological Answer:
- Ovariectomized Mouse Model :
- Allodynia Models : Test analgesic effects using capsaicin-induced mechanical hypersensitivity (ED₅₀ <10 mg/kg) .
Advanced: How to optimize HPLC methods for purity analysis?
Methodological Answer:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA.
- Detection : UV at 254 nm; retention time ~12.3 minutes .
Advanced: What stability studies ensure compound integrity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
